Cas no 1214363-22-0 (3-(4-Methoxy-2-methylphenyl)pyridine)

3-(4-Methoxy-2-methylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring linked to a substituted phenyl group. Its structure, incorporating both methoxy and methyl substituents, confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy group enhances solubility and reactivity in polar solvents, while the methyl substitution can influence regioselectivity in further functionalization. This compound is particularly useful in the development of ligands, catalysts, and bioactive molecules due to its balanced lipophilicity and structural versatility. Its stability under standard conditions ensures reliable handling and storage for laboratory applications.
3-(4-Methoxy-2-methylphenyl)pyridine structure
1214363-22-0 structure
Product name:3-(4-Methoxy-2-methylphenyl)pyridine
CAS No:1214363-22-0
MF:C13H13NO
MW:199.248423337936
CID:4960733
PubChem ID:46316001

3-(4-Methoxy-2-methylphenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxy-2-methylphenyl)pyridine
    • 3-(4-Methoxy-2-methylphenyl)pyridine
    • Inchi: 1S/C13H13NO/c1-10-8-12(15-2)5-6-13(10)11-4-3-7-14-9-11/h3-9H,1-2H3
    • InChI Key: BIDAQUQFTXSAED-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C2C=NC=CC=2)=C(C)C=1

Computed Properties

  • Exact Mass: 199.099714038g/mol
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1

3-(4-Methoxy-2-methylphenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000769-500mg
3-(4-Methoxy-2-methylphenyl)pyridine
1214363-22-0 97%
500mg
$863.90 2023-09-04
Alichem
A015000769-1g
3-(4-Methoxy-2-methylphenyl)pyridine
1214363-22-0 97%
1g
$1534.70 2023-09-04
Alichem
A015000769-250mg
3-(4-Methoxy-2-methylphenyl)pyridine
1214363-22-0 97%
250mg
$504.00 2023-09-04

Additional information on 3-(4-Methoxy-2-methylphenyl)pyridine

Introduction to 3-(4-Methoxy-2-methylphenyl)pyridine (CAS No. 1214363-22-0)

3-(4-Methoxy-2-methylphenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1214363-22-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule combines a pyridine core with a substituted benzene ring, featuring a 4-methoxy group and a 2-methyl group on the phenyl ring. The structural configuration of this compound imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The pyridine moiety is a well-documented pharmacophore in drug discovery, frequently incorporated into molecules targeting various biological pathways. Its nitrogen atom can engage in hydrogen bonding interactions, enhancing binding affinity to biological targets. In contrast, the aromatic ring system of the phenyl group provides additional opportunities for molecular recognition through π-π stacking and hydrophobic interactions. The presence of both 4-methoxy and 2-methyl substituents fine-tunes the compound's solubility, lipophilicity, and metabolic stability, critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(4-Methoxy-2-methylphenyl)pyridine with high precision. These studies suggest that the compound exhibits promising interactions with enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer pathways. The methoxy group at the para position enhances electron density on the aromatic ring, facilitating electrostatic interactions with negatively charged residues in protein targets.

In the context of medicinal chemistry, derivatives of 3-(4-Methoxy-2-methylphenyl)pyridine have been explored for their potential therapeutic applications. For instance, modifications at the pyridine nitrogen or the phenyl ring have led to compounds with enhanced kinase inhibition properties. Such derivatives are particularly relevant in oncology research, where targeted kinase inhibition is a cornerstone strategy for cancer treatment. The structural versatility of this scaffold allows for rapid diversification of chemical libraries, accelerating hit identification and lead optimization processes.

The synthesis of 3-(4-Methoxy-2-methylphenyl)pyridine (CAS No. 1214363-22-0) involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methoxy-2-methylbenzaldehyde and pyridine derivatives. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the pyridine-benzene linkage efficiently. Advances in catalytic systems have improved yields and reduced byproduct formation, making large-scale synthesis more feasible.

From a pharmacokinetic perspective, the metabolic stability of 3-(4-Methoxy-2-methylphenyl)pyridine is influenced by its substitution pattern. The methoxy group can undergo demethylation via cytochrome P450 enzymes, while the methyl group may be oxidized or dealkylated under certain conditions. Understanding these metabolic pathways is crucial for predicting drug efficacy and potential side effects. In vitro liver microsome assays are frequently used to assess these properties before advancing into preclinical studies.

The role of 3-(4-Methoxy-2-methylphenyl)pyridine in academic research has been highlighted in several recent publications. Researchers have demonstrated its utility as an intermediate in synthesizing complex molecules with antimicrobial and anti-inflammatory activities. For example, incorporating this scaffold into quinolone derivatives has yielded compounds with improved bacterial membrane penetration capabilities. Such findings underscore its importance as a building block in medicinal chemistry innovation.

Future directions in the study of 3-(4-Methoxy-2-methylphenyl)pyridine may include exploring its role in modulating non-coding RNAs or interacting with ion channels. The growing interest in structure-based drug design suggests that this compound will continue to be a subject of intense investigation. Collaborative efforts between synthetic chemists and biologists will likely yield novel applications beyond traditional therapeutic areas.

In conclusion, 3-(4-Methoxy-2-methylphenyl)pyridine (CAS No. 1214363-22-0) represents a versatile pharmacophore with significant potential in pharmaceutical development. Its unique structural features enable interactions with diverse biological targets, making it a valuable asset for drug discovery programs. As research progresses, this compound will undoubtedly contribute to advancements in treating complex diseases through innovative chemical biology approaches.

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